N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide
Description
N'-[2-(4-Chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide is a synthetic isoxazole derivative characterized by a carbohydrazide functional group and a 4-chlorophenoxy substituent. The compound’s core structure includes a 5-methyl-3-phenylisoxazole moiety, which is linked to a hydrazide group modified with an ethanimidoyl chain bearing a 4-chlorophenoxy group.
Synthesis pathways for similar compounds (e.g., triazole-thiones and isoxazolecarboxamides) involve nucleophilic additions, cyclization reactions, and alkylation steps, as seen in and . Spectral confirmation via IR and NMR is critical; for instance, the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in IR spectra help confirm tautomeric forms .
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12-17(18(24-27-12)13-5-3-2-4-6-13)19(25)23-22-16(21)11-26-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H2,21,22)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXSJGJWQAYIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=C(COC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C(/COC3=CC=C(C=C3)Cl)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyethanol.
Imidoyl Formation: The chlorophenoxyethanol is then reacted with an imidoyl chloride to form the ethanimidoyl intermediate.
Isoxazole Ring Formation: The ethanimidoyl intermediate undergoes cyclization with a suitable nitrile oxide to form the isoxazole ring.
Final Coupling: The isoxazole intermediate is then coupled with a hydrazide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
N’-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Isoxazole Derivatives
Key Observations :
- The target compound’s carbohydrazide group distinguishes it from carboxamide-based derivatives like Leflunomide and ’s nitro-substituted analog.
Spectral Comparisons :
Key Findings :
- HIX and Leflunomide exhibit divergent gene regulation: HIX upregulates pro-inflammatory IL-1β and IL-6, whereas Leflunomide suppresses them . This highlights how minor structural changes (carbohydrazide vs. carboxamide) alter biological pathways.
- The 4-chlorophenoxy group in the target compound may confer specificity for ATF4-related targets, as seen in ’s cancer therapeutics.
Pharmacological Potential and Challenges
- Advantages: The carbohydrazide group may improve solubility compared to carboxamides. The 4-chlorophenoxy substituent could enhance membrane permeability .
- Challenges : Metabolic stability of the ethanimidoyl chain requires investigation. Toxicity risks associated with aryl chlorides (e.g., bioaccumulation) must be assessed.
Biological Activity
N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide is a synthetic compound that belongs to a class of hydrazone derivatives. These compounds often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this specific compound requires an exploration of its chemical structure, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Chlorophenoxy group : This moiety is known for its herbicidal properties and may also interact with biological systems.
- Isoxazole ring : Isoxazoles are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.
- Carbohydrazide component : Hydrazides can exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
Many hydrazone derivatives have been studied for their antimicrobial properties. The presence of the chlorophenoxy group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi. Research has shown that similar compounds can inhibit the growth of various pathogens by disrupting cell wall synthesis or function.
Anticancer Activity
Compounds containing isoxazole and hydrazone structures have been reported to exhibit anticancer activity through multiple mechanisms:
- Induction of apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells.
- Cell cycle arrest : They may interfere with the cell cycle, preventing cancer cells from proliferating.
- Inhibition of angiogenesis : By blocking the formation of new blood vessels, these compounds can starve tumors of nutrients.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes.
Case Studies
- Study on Hydrazone Derivatives : A study published in the Journal of Medicinal Chemistry explored a series of hydrazone derivatives, revealing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing biological activity.
- Isoxazole-Based Compounds : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that isoxazole derivatives exhibited potent anticancer effects in vitro against various cancer cell lines, suggesting that structural modifications could optimize their efficacy.
- Chlorophenoxy Compounds : A review article discussed the herbicidal and potential therapeutic applications of chlorophenoxy derivatives, indicating their role in modulating various biological pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and which coupling agents optimize yield?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, a structurally related isoxazole derivative was prepared by reacting a carboxylic acid with 4-chloroaniline using DCC/HOBt, achieving confirmation via IR (C=O stretch at 1680 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm) . Alternative routes involve catalytic hydrogenation with Raney nickel to suppress dehalogenation, as observed in imidazole synthesis (92% yield) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650–1680 cm⁻¹).
- ¹H-NMR : Resolves aromatic protons and hydrazide NH signals (e.g., δ 10.2 ppm for NH).
- Elemental Analysis : Validates C, H, N composition (e.g., ±0.3% deviation from theoretical values).
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ in pyrazoline derivatives) .
Q. How do solvent polarity and pH affect stability in fluorescence studies?
- Methodology : Fluorescence intensity is maximized at pH 5 and 25°C in ethanol or aqueous solvents. Polar solvents enhance π→π* transitions, while acidic/alkaline conditions may protonate/deprotonate the hydrazide group, altering emission. Stability tests over 24 hours show <5% intensity variation under controlled conditions .
Advanced Research Questions
Q. How can computational models accelerate reaction optimization?
- Methodology : The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental screening. For example, reaction path searches predict optimal catalysts (e.g., Raney nickel over Pd/C) and solvent systems, reducing optimization time by 60% compared to trial-and-error approaches .
Q. What strategies prevent dehalogenation during catalytic hydrogenation?
- Methodology :
- Catalyst Selection : Raney nickel minimizes aryl chloride reduction vs. Pd/C, which promotes hydrodechlorination (e.g., 0% dehalogenation by-product with Ni vs. 35% with Pd/C) .
- Solvent Choice : Aqueous ethanol stabilizes intermediates, reducing side reactions.
- Reaction Monitoring : LC-MS tracks intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) to confirm selectivity .
Q. How to resolve contradictions in spectroscopic data for novel derivatives?
- Methodology :
- Multi-Technique Validation : Cross-check IR, NMR, and HRMS data. For example, a missing NH peak in NMR may indicate tautomerization, resolved via X-ray crystallography.
- Condition Replication : Reproduce synthetic steps (e.g., pH, temperature) to isolate variables. LC-MS analysis of intermediates can identify degradation pathways .
Q. What reactor designs improve scalability for multi-step synthesis?
- Methodology :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization at 45°C).
- Membrane Separation : Isolate intermediates via nanofiltration (e.g., 95% purity in Schiff base formation) .
Key Methodological Takeaways
- Synthetic Optimization : Prioritize catalyst screening (Raney nickel > Pd/C) and solvent polarity adjustments.
- Characterization : Use tandem MS/NMR to resolve tautomeric ambiguities.
- Computational Integration : Apply DFT for transition-state mapping to bypass trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
